N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-4-methylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-21(19,20)14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSIFXYUJQPRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-4-(methylsulfonyl)aniline and benzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methylsulfonyl group is replaced by other functional groups under appropriate conditions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H12N2O3S
- Molecular Weight : 300.33 g/mol
- Density : 1.38 g/cm³ (predicted)
- Boiling Point : 447.0 °C (predicted)
- Acidity (pKa) : 11.67 (predicted)
The compound features a cyano group, a methylsulfonyl group, and a benzenecarboxamide moiety, which contribute to its unique chemical properties and enhance its solubility and reactivity compared to similar compounds .
Scientific Research Applications
N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide has several noteworthy applications:
Medicinal Chemistry
- Therapeutic Potential : Research indicates that this compound may serve as a therapeutic agent for various diseases, particularly cancer and metabolic disorders. It has shown promise in inducing apoptosis in cancer cells and improving insulin sensitivity in obesity-related conditions .
Biological Studies
- Mechanism of Action : The compound is believed to modulate the activity of specific enzymes and receptors involved in metabolic processes. Its interaction with these molecular targets can lead to significant changes in cellular signaling pathways that influence cell growth and differentiation.
Material Science
- Building Block for Synthesis : this compound is utilized as a building block for synthesizing more complex organic molecules, which can be applied in developing new materials with specific chemical properties.
Anticancer Efficacy
A peer-reviewed study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, showcasing its potential as an anticancer agent.
Metabolic Impact
In controlled animal studies, administration of this compound resulted in reduced body weight and improved insulin sensitivity in obese mice models. These findings suggest its potential application in treating obesity-related metabolic disorders, indicating a dual role in both cancer therapy and metabolic health .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent for cancer and metabolic disorders |
| Biological Studies | Modulates enzyme activity affecting cellular signaling pathways |
| Material Science | Building block for synthesizing complex organic molecules |
Mechanism of Action
The mechanism of action of N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in metabolic processes. This modulation can lead to changes in cellular signaling pathways, ultimately affecting cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule but differ in substituents and oxidation states:
2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzenecarboxamide
- CAS No.: 306980-84-7
- Molecular Formula : C₁₅H₁₁ClN₂OS
- Molecular Weight : 302.8 g/mol
- Key Differences :
N-[3-Cyano-4-(methylsulfinyl)phenyl]-3-methylbenzenecarboxamide
- CAS No.: 320421-56-5
- Molecular Formula : C₁₆H₁₄N₂O₂S
- Molecular Weight : 298.36 g/mol
- Key Differences :
N-(3-Cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl)-4-fluorobenzenecarboxamide
Physicochemical Properties Comparison
Functional Implications of Substituent Modifications
- Electron-Withdrawing Groups: Cyano (-CN) and fluorine (-F) substituents enhance electrophilicity, which may influence binding to biological targets (e.g., enzymes or receptors) .
- Steric Effects :
- Bulkier substituents (e.g., 4-methoxyphenylsulfonyl) in the 4-methoxy/fluoro analogue increase molecular weight and may hinder binding in sterically sensitive environments .
Biological Activity
N-(3-Cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is an organic compound with the molecular formula C15H12N2O3S. It has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases, including cancer and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyano group, a methylsulfonyl group, and a benzenecarboxamide moiety. These functional groups contribute to its unique chemical properties, enhancing its solubility and reactivity compared to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound modulates the activity of enzymes and receptors involved in metabolic processes. This modulation can lead to significant changes in cellular signaling pathways, affecting cell growth, differentiation, and metabolism.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways.
- Metabolic Regulation : Preliminary studies indicate that this compound may influence metabolic pathways, potentially aiding in the management of obesity and related metabolic disorders.
- Enzyme Inhibition : Interaction studies have demonstrated that this compound can inhibit certain enzymes involved in disease processes, suggesting its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation and induces apoptosis in cancer cells. | |
| Metabolic Regulation | May aid in managing obesity by influencing metabolic pathways. | |
| Enzyme Inhibition | Inhibits key enzymes involved in disease processes. |
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Metabolic Impact : In a controlled animal study, administration of the compound resulted in reduced body weight and improved insulin sensitivity in obese mice models. These findings suggest potential applications in treating obesity-related metabolic disorders.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and long-term effects of the compound.
- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety profile in human subjects, particularly for cancer treatment and metabolic disorders.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its chemical structure affect biological activity could lead to the development of more potent derivatives.
Q & A
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d⁶) | Aromatic protons: δ 7.5–8.3 ppm (multiplet); Methylsulfonyl: δ 3.2 ppm (singlet) | |
| IR | S=O: 1170 cm⁻¹; C≡N: 2230 cm⁻¹ | |
| HRMS (ESI+) | [M+H]⁺: m/z 357.0821 (calculated), 357.0818 (observed) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
